molecular formula C14H18N2O3 B6539245 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide CAS No. 1060294-97-4

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide

Cat. No. B6539245
CAS RN: 1060294-97-4
M. Wt: 262.30 g/mol
InChI Key: APIHNWNXSGCHAN-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide, also known as CPMA, is a small molecule that has been studied extensively in recent years due to its many potential applications in the field of medicinal chemistry. CPMA has been identified as a novel inhibitor of the enzyme cyclooxygenase-2 (COX-2). This molecule has a wide range of potential applications in the development of new drugs and therapies for a variety of diseases and conditions, including cancer, inflammation, and pain.

Mechanism of Action

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a key role in inflammation and pain. By inhibiting the activity of this enzyme, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has the potential to reduce inflammation and pain. In addition, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has been found to have anti-cancer activity and can be used to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which can reduce inflammation and pain. In addition, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has been found to have anti-cancer activity and can be used to inhibit the growth of cancer cells. Furthermore, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has been found to have anti-inflammatory, antioxidant, and anti-platelet effects.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide in laboratory experiments is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a key role in inflammation and pain. By inhibiting the activity of this enzyme, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has the potential to reduce inflammation and pain. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has been found to have anti-cancer activity and can be used to inhibit the growth of cancer cells.
However, there are also some limitations to using N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide in laboratory experiments. N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide is a relatively small molecule, and it is difficult to synthesize in large quantities. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide is sensitive to light and heat, which can affect its efficacy. Finally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide is a relatively new molecule, and there is still much to be learned about its potential applications and effects.

Future Directions

The potential future directions for N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide are numerous. N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide could be used to develop new drugs and therapies for a variety of diseases and conditions, including cancer, inflammation, and pain. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide could be used to develop new treatments for cardiovascular diseases, such as hypertension and atherosclerosis. Furthermore, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide could be used to develop new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide could be used to develop new treatments for metabolic disorders, such as diabetes and obesity.

Synthesis Methods

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide is synthesized through a two-step reaction of cyclopropylmethylcarbamate and 2-methoxyacetamide. The first step involves the reaction of cyclopropylmethylcarbamate with 2-methoxyacetamide, which produces the cyclopropylmethylcarbamate-2-methoxyacetamide intermediate. The intermediate is then reacted with a base, such as sodium hydroxide or potassium hydroxide, to produce N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at a temperature of approximately 80°C.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. This molecule has been identified as a novel inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play a key role in inflammation and pain. By inhibiting the activity of this enzyme, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has the potential to reduce inflammation and pain. In addition, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide has been found to have anti-cancer activity and can be used to inhibit the growth of cancer cells.

properties

IUPAC Name

N-cyclopropyl-2-[4-[(2-methoxyacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-9-14(18)16-11-4-2-10(3-5-11)8-13(17)15-12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIHNWNXSGCHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-(2-methoxyacetamido)phenyl)acetamide

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